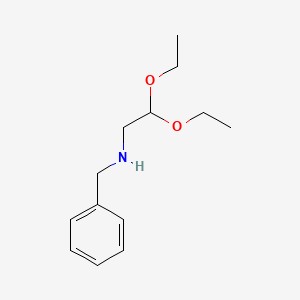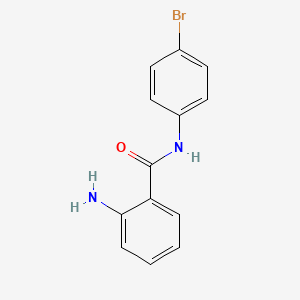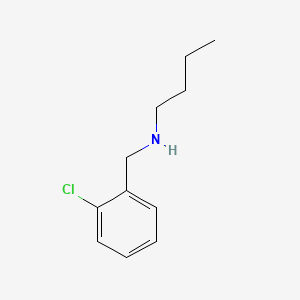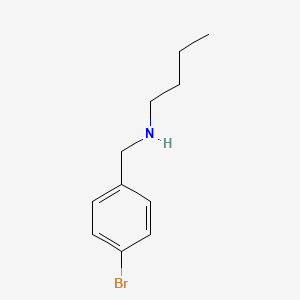
N-Benzylaminoacetaldehyde diethyl acetal
Übersicht
Beschreibung
N-Benzylaminoacetaldehyde diethyl acetal (N-BAADE) is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless solid with a molecular formula of C14H18N2O2. N-BAADE is a derivative of benzylamine and has been extensively studied due to its utility in various areas of science.
Wissenschaftliche Forschungsanwendungen
Cyclization Studies
N-Benzylaminoacetaldehyde diethyl acetal has been explored in cyclization studies. Research by Brown, Dyke, and Sainsbury (1969) showed its utility in the preparation of various isoquinoline derivatives, providing insights into the mechanism of cyclization of these acetals (Brown, Dyke, & Sainsbury, 1969). Similarly, Yasuda, Kubo, and Shima (1990) demonstrated the synthesis of isoquinoline precursors through photoamination of stilbenes with amino acetaldehyde diethyl acetal (Yasuda, Kubo, & Shima, 1990).
Acetal Synthesis
The role of this compound in acetal synthesis is highlighted in various studies. Leonard et al. (2002) discussed the formation of acetals from aldehydes and ketones using bismuth triflate, which is relevant to the synthesis of similar compounds (Leonard et al., 2002). In addition, Yu et al. (2020) presented an environmentally friendly method for acetalization of aldehydes with alcohols using a photocatalyst, which could be applicable to compounds like this compound (Yu et al., 2020).
Synthesis of Isoquinolines and Other Derivatives
Research has also focused on the synthesis of isoquinolines and other derivatives using this compound. Hon and Devulapally (2009) reported the synthesis of 2-tetralone, indicating the compound's utility in creating complex organic structures (Hon & Devulapally, 2009). Furthermore, Ferro et al. (1988) explored the preparation of carbohydrate benzylidene acetals, suggesting the potential for carbohydrate derivative synthesis (Ferro, Mocerino, Stick, & Tilbrook, 1988).
Various Chemical Transformations
Studies have also investigated various chemical transformations involving this compound. Granik et al. (1973) synthesized the diethyl acetal of N-methylpiperidin-2-one and studied its reactions, demonstrating the versatility of such compounds in chemical synthesis (Granik, Sukhoruchkin, Kuryatov, Pakhomov, & Glushkov, 1973).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-Benzylaminoacetaldehyde diethyl acetal can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Benzylamine", "Acetaldehyde", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Ethanol" ], "Reaction": [ "Step 1: Benzylamine is reacted with acetaldehyde in the presence of diethyl ether and sodium hydroxide to form N-benzylaminoacetaldehyde.", "Step 2: N-benzylaminoacetaldehyde is then reacted with diethyl ether and hydrochloric acid to form N-benzylaminoacetaldehyde diethyl acetal.", "Step 3: The product is purified by washing with water, drying with sodium sulfate and magnesium sulfate, and recrystallization from ethanol." ] } | |
CAS-Nummer |
61190-10-1 |
Molekularformel |
C13H22NO2+ |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
benzyl(2,2-diethoxyethyl)azanium |
InChI |
InChI=1S/C13H21NO2/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/p+1 |
InChI-Schlüssel |
SXFVQTYQHWRYOS-UHFFFAOYSA-O |
SMILES |
CCOC(CNCC1=CC=CC=C1)OCC |
Kanonische SMILES |
CCOC(C[NH2+]CC1=CC=CC=C1)OCC |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)
![2-[(Butylamino)methyl]phenol](/img/structure/B1267993.png)

![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B1268007.png)
![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)
